4,4-difluorocyclohexyl carbonochloridate
Description
Structure
3D Structure
Properties
CAS No. |
1447941-07-2 |
|---|---|
Molecular Formula |
C7H9ClF2O2 |
Molecular Weight |
198.59 g/mol |
IUPAC Name |
(4,4-difluorocyclohexyl) carbonochloridate |
InChI |
InChI=1S/C7H9ClF2O2/c8-6(11)12-5-1-3-7(9,10)4-2-5/h5H,1-4H2 |
InChI Key |
XCJZNTLWLONCKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1OC(=O)Cl)(F)F |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4,4 Difluorocyclohexyl Carbonochloridate
Established Synthetic Routes and Mechanistic Considerations
The conversion of an alcohol to a carbonochloridate (B8618190) is a fundamental transformation in organic synthesis. For 4,4-difluorocyclohexyl carbonochloridate, this involves the reaction of 4,4-difluorocyclohexanol (B1296533) with a phosgene (B1210022) equivalent.
Synthesis via Phosgenation or Phosgene Equivalents
The traditional method for preparing chloroformates involves the use of phosgene (COCl₂), a highly toxic gas. youtube.com Due to its hazardous nature, safer, solid, or liquid phosgene equivalents like diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate) are now commonly employed in laboratory settings. youtube.comnih.govwikipedia.orgresearchgate.net These reagents are easier to handle and can be converted to phosgene in situ or react directly with the alcohol. youtube.comwikipedia.org
The reaction of an alcohol with triphosgene is typically carried out in an inert solvent, such as dichloromethane, at low temperatures (e.g., 0 °C) in the presence of a base like pyridine (B92270). nih.govresearchgate.net The base neutralizes the hydrogen chloride (HCl) byproduct generated during the reaction. google.com The general mechanism involves the nucleophilic attack of the alcohol on a carbonyl carbon of the phosgene equivalent, followed by the elimination of HCl to form the chloroformate.
A general procedure for the synthesis of chloroformates from alcohols using triphosgene involves dissolving triphosgene in a solvent like dichloromethane, cooling the solution, and then adding the alcohol, followed by the dropwise addition of a base such as pyridine. researchgate.net
Table 1: Comparison of Phosgene and Triphosgene for Chloroformate Synthesis
| Feature | Phosgene (COCl₂) | Triphosgene (BTC) |
|---|---|---|
| Physical State | Highly toxic gas | Crystalline solid nih.gov |
| Handling | Requires specialized equipment and extreme caution youtube.com | Safer and easier to handle youtube.comresearchgate.net |
| Reactivity | High | Decomposes to phosgene upon heating or with catalysts youtube.comwikipedia.org |
| Byproducts | HCl google.com | HCl |
The use of triphosgene offers improved yields in some cases compared to the traditional phosgene method. researchgate.net For instance, the synthesis of various alkyl and aryl chloroformates has been reported with high yields using triphosgene. researchgate.netgoogle.com Microwave-assisted phosgenation using triphosgene has also been explored to accelerate the reaction. rsc.org
Alternative Preparative Strategies for Carbonochloridates
While phosgenation remains a primary method, alternative strategies for synthesizing chloroformates that avoid phosgene or its direct equivalents have been developed. One such method involves the "photo-on-demand" synthesis where chloroform (B151607) itself serves as both the solvent and the reagent. organic-chemistry.org In this process, a solution of the alcohol in chloroform is irradiated with UV light in the presence of oxygen, generating the chloroformate in situ. organic-chemistry.org This method is advantageous as it avoids the handling of highly toxic phosgene and its derivatives. organic-chemistry.org
Another non-phosgene approach involves the carbonylation of an alcohol with carbon monoxide and sulfur in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), followed by chlorination. researchgate.net This method provides a pathway to chloroformates using less hazardous starting materials. researchgate.net
Furthermore, the activation of alcohols with phenyl chloroformate, catalyzed by Lewis bases like 1-formylpyrrolidine, can be used for the formation of C-Cl bonds, offering an indirect route that highlights the reactivity of chloroformates. d-nb.info
Precursor Synthesis: Advanced Approaches to 4,4-Difluorocyclohexanol
The synthesis of the crucial precursor, 4,4-difluorocyclohexanol, is a key step. This alcohol is typically prepared from 4,4-difluorocyclohexanone (B151909). The reduction of the ketone to the corresponding alcohol can be achieved using standard reducing agents. A described synthesis of 4,4-difluorocyclohexanone involves the treatment of a precursor with aqueous HCl, followed by purification. chemicalbook.com
The synthesis of 4,4-difluorinated glycosides has been accomplished through a sequence involving ring-closing metathesis and difluoroallylation, showcasing methods to introduce the gem-difluoro moiety. nih.gov
Regioselectivity and Stereochemical Control in Fluorination of Cyclohexyl Substrates
The introduction of fluorine atoms into a cyclohexyl ring requires careful consideration of regioselectivity and stereochemistry. The development of modern electrophilic fluorinating agents like Selectfluor® has enabled more controlled fluorination reactions. mdpi.comrsc.org
The fluorination of substituted cyclohexanones can lead to the formation of quaternary fluorine-containing stereocenters. acs.orgnih.gov The regioselectivity of the fluorination of alkyl-substituted phenols by N-fluoro-1,4-diazoniabicyclo[2.2.2]octane salt analogues has been studied, providing insights into the factors governing the position of fluorination. umich.edu
In the context of deoxyfluorination reactions on cyclohexane (B81311) rings with a vicinal phenyl substituent, rearrangements via phenonium ion intermediates have been observed, highlighting the potential for unexpected outcomes and the need for careful reaction design. researchgate.net The conformation of the resulting fluorinated cyclohexane is also a critical aspect, with studies indicating a preference for the C-F bond to occupy a pseudo-axial position in some cases. researchgate.net
Optimization Strategies for Yield and Purity in this compound Synthesis
Optimizing the synthesis of this compound involves maximizing the yield and purity of both the final product and its precursor.
For the chloroformate formation step, controlling the reaction conditions is crucial. In phosgenation reactions, maintaining a low temperature and carefully controlling the addition of the base can minimize side reactions. researchgate.netgoogle.com The choice of base can also influence the outcome; for example, in the synthesis of phenyl chloroformate, sodium hydroxide (B78521) was found to be a better catalyst than pyridine. researchgate.net Continuous flow reactors are also being utilized for the production of chloroformates from triphosgene, offering a safer and more efficient process. epo.org
Catalyst Development and Ligand Effects
Catalysis plays a pivotal role in modern fluorination chemistry. nih.gov The development of catalysts for C-F bond formation has significantly advanced the field. nih.govtechnologynetworks.com Both metal-catalyzed and organocatalyzed fluorination reactions have been extensively developed. acs.orgnih.gov
In the context of fluorinating cyclohexyl substrates, chiral catalysts are employed to achieve enantioselective fluorination. For instance, the asymmetric fluorination of α-branched cyclohexanones has been accomplished using a combination of chiral anion phase-transfer catalysis and enamine catalysis. acs.orgnih.gov The choice of catalyst and ligand can have a profound effect on the enantioselectivity of the reaction. For example, in the fluorination of β-ketoesters, nickel complexes with DBFOX-Ph ligands have shown extremely high levels of enantioselectivity. acs.orgnih.gov
Ligand effects are also critical in copper-catalyzed fluorination reactions. The development of specific ligands allows for control over the regioselectivity and stereoselectivity of the fluorination of allylic compounds. acs.org Computational methods are increasingly being used to understand the role of fluorine in protein-ligand interactions and to guide the design of fluorinated molecules with desired properties. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | Formula |
|---|---|
| This compound | C₇H₉ClF₂O₂ |
| 4,4-Difluorocyclohexanol | C₆H₁₀F₂O |
| Phosgene | COCl₂ |
| Diphosgene (Trichloromethyl chloroformate) | C₂Cl₄O₂ |
| Triphosgene (Bis(trichloromethyl) carbonate) | C₃Cl₆O₃ |
| Pyridine | C₅H₅N |
| Dichloromethane | CH₂Cl₂ |
| Hydrogen chloride | HCl |
| Chloroform | CHCl₃ |
| Carbon monoxide | CO |
| Sulfur | S |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | C₉H₁₆N₂ |
| Phenyl chloroformate | C₇H₅ClO₂ |
| 1-Formylpyrrolidine | C₅H₉NO |
| 4,4-Difluorocyclohexanone | C₆H₈F₂O |
| Selectfluor® | C₇H₁₄B₂Cl₂F₄N₂ |
| Sodium hydroxide | NaOH |
| Nickel | Ni |
| Copper | Cu |
Solvent System Optimization and Reaction Condition Modulation
The conversion of an alcohol to a carbonochloridate, or chloroformate, is a well-established transformation in organic synthesis. The reaction typically involves the treatment of the alcohol with phosgene or a safer phosgene equivalent, such as diphosgene or triphosgene. google.com The choice of solvent and reaction conditions is critical for achieving high yield and purity while ensuring safety.
For the synthesis of chloroformates like the title compound, aprotic solvents are standard. Dichloromethane (CH2Cl2) or tetrahydrofuran (B95107) (THF) are commonly employed due to their inertness under the reaction conditions and their ability to dissolve the reactants. chemicalbook.com The reaction is typically performed in the presence of a base, such as pyridine or triethylamine (B128534), which acts as a scavenger for the hydrogen chloride (HCl) gas produced during the reaction. chemicalbook.com
Temperature control is paramount. The initial addition of the phosgenating agent to the alcohol solution is often carried out at low temperatures, typically around 0 °C, to moderate the exothermic reaction and prevent the formation of byproducts. chemicalbook.com After the initial addition, the reaction mixture may be allowed to warm to room temperature to ensure completion. chemicalbook.com The progress of the reaction can be monitored using techniques like gas chromatography (GC). google.com
| Component | Function | Common Examples | Key Considerations |
|---|---|---|---|
| Alcohol Precursor | Provides the core structure and hydroxyl group. | 4,4-Difluorocyclohexanol | Purity of the precursor is essential for a clean reaction. |
| Phosgenating Agent | Reacts with the hydroxyl group to form the carbonochloridate. | Phosgene, Diphosgene, Triphosgene (BTC) | Phosgene is highly toxic; substitutes are safer for laboratory use. google.com |
| Solvent | Provides a medium for the reaction. | Dichloromethane (CH2Cl2), Tetrahydrofuran (THF), Toluene | Must be aprotic and anhydrous to prevent hydrolysis of the reagent and product. |
| Base | Neutralizes the HCl byproduct. | Pyridine, Triethylamine | Prevents acid-catalyzed side reactions. |
| Temperature | Controls reaction rate and selectivity. | 0 °C to Room Temperature | Low initial temperature is crucial for safety and minimizing byproducts. chemicalbook.com |
Novel Synthetic Approaches and Green Chemistry Principles in its Preparation
Recent advances in chemical synthesis have emphasized the development of more sustainable and efficient methods, aligning with the principles of green chemistry. carlroth.com These include minimizing waste, using safer solvents, and developing catalytic rather than stoichiometric processes. carlroth.comrsc.org
Biocatalytic fluorination represents a frontier in green chemistry, utilizing enzymes to create carbon-fluorine bonds with high selectivity under mild conditions. numberanalytics.comnumberanalytics.com While the direct enzymatic synthesis of this compound has not been reported, biocatalysis offers potential pathways to its key fluorinated intermediates.
Fluorinase enzymes, for example, can catalyze the direct fluorination of organic molecules using fluoride (B91410) ions. numberanalytics.comnumberanalytics.com Furthermore, engineered biosynthetic pathways, such as those involving polyketide synthases, have been shown to incorporate fluorinated building blocks like fluoroacetate (B1212596) or fluoromalonyl-CoA to create more complex fluorinated structures. nih.gov These strategies could, in principle, be harnessed to produce the 4,4-difluorocyclohexane core from simpler, bio-based starting materials, representing a significant advancement in sustainable chemical production. nih.govresearchgate.net
Photochemical and electrochemical methods offer powerful, modern alternatives for synthesizing fluorinated compounds, often under milder conditions than traditional methods. researchgate.netnumberanalytics.com
Electrochemical Fluorination (ECF) is an established industrial process for producing highly fluorinated materials. wikipedia.org The Simons process involves the electrolysis of an organic compound in hydrogen fluoride, while other methods use molten fluoride salts. wikipedia.org More recently, selective electrochemical fluorination in aprotic solvents has been developed, which allows for more controlled, partial fluorination of molecules. researchgate.netacs.org Such techniques could be applied to a cyclohexyl precursor to generate the 4,4-difluoro-substituted ring system. From a green chemistry perspective, electrochemistry is attractive as it uses electrons, a traceless reagent, to drive the reaction. acs.org
Photochemical Synthesis , particularly visible-light photoredox catalysis, has emerged as a versatile tool for forming C-F bonds. mdpi.comfraunhofer.de This technique uses a photocatalyst that, upon absorbing light, can activate a fluorinating reagent to generate a fluorine radical or other reactive species. researchgate.netmdpi.com These reactions are prized for their mild conditions and high functional group tolerance, making them suitable for complex molecule synthesis. fraunhofer.de The development of continuous-flow microreactors for photochemical fluorinations further enhances safety and scalability. researchgate.net
| Method | Principle | Advantages | Relevance to Target Compound |
|---|---|---|---|
| Biocatalysis | Uses enzymes (e.g., fluorinases) to form C-F bonds. numberanalytics.com | High selectivity, mild aqueous conditions, sustainable. numberanalytics.com | Potential future route to the 4,4-difluorocyclohexane intermediate. nih.gov |
| Electrochemistry | Uses electric current to drive fluorination. wikipedia.org | Can be scaled up, uses electrons as a "clean" reagent. acs.org | Applicable for creating the fluorinated cyclohexane core. researchgate.net |
| Photochemistry | Uses light and a photocatalyst to activate fluorinating agents. mdpi.comfraunhofer.de | Very mild reaction conditions, high functional group tolerance. researchgate.net | A modern method for selective fluorination of precursors. |
Scale-Up Considerations for Laboratory and Industrial Research Applications
Transitioning the synthesis of this compound from a laboratory benchtop to a larger, industrial research scale presents several challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness.
The primary concern is the handling of the phosgenating agent. Phosgene is an extremely toxic gas, making its use on a large scale hazardous and highly regulated. A key scale-up strategy is to replace phosgene with safer, liquid-phase alternatives like diphosgene (trichloromethyl chloroformate) or the solid triphosgene (bis(trichloromethyl) carbonate). google.com
Another significant advancement for both safety and scalability is the use of continuous-flow reactors. google.com In a flow system, small amounts of reactants are continuously mixed and reacted, minimizing the quantity of hazardous material present at any given moment and allowing for better control over reaction temperature, which is critical for the exothermic phosgenation step. This approach has been successfully applied to the preparation of aliphatic chloroformates. google.com
Purification methods must also be adapted for larger quantities. While laboratory preparations might rely on silica (B1680970) gel chromatography, industrial-scale purification would favor more economical and scalable methods such as vacuum distillation to isolate the final product in high purity. google.com
| Challenge | Laboratory-Scale Approach | Industrial Research-Scale Solution |
|---|---|---|
| Reagent Hazard | Use of phosgene or diphosgene in a fume hood. | Replacing phosgene with solid triphosgene; use of continuous-flow reactors to minimize inventory. google.com |
| Thermal Control | Ice bath for controlling exotherms. | Jacketed reactors with automated cooling systems; superior heat exchange in flow reactors. |
| Purification | Flash column chromatography. | Vacuum distillation. google.com |
| Solvent Usage | Standard laboratory solvents (e.g., CH2Cl2). | Selection based on cost, safety, environmental impact (E-factor), and ease of recovery. rsc.org |
Chemical Reactivity and Mechanistic Investigations of 4,4 Difluorocyclohexyl Carbonochloridate
Nucleophilic Acyl Substitution Pathways of the Carbonochloridate (B8618190) Moiety
The carbonochloridate functional group is a versatile precursor for the synthesis of carbamates, carbonates, and other related structures through nucleophilic acyl substitution. wikipedia.org The high reactivity, comparable to that of acid chlorides, allows for reactions with a wide range of nucleophiles under relatively mild conditions. youtube.com
The reaction of 4,4-difluorocyclohexyl carbonochloridate with primary or secondary amines is a direct and efficient method for the synthesis of the corresponding N-substituted 4,4-difluorocyclohexyl carbamates. wikipedia.org This reaction, a type of aminolysis, typically proceeds rapidly and requires a base to neutralize the hydrochloric acid byproduct. wikipedia.orgnih.gov
The general reaction is as follows: R-NH₂ (amine) + Cl-C(=O)O-C₆H₈F₂ (this compound) → R-NH-C(=O)O-C₆H₈F₂ (carbamate) + HCl
The reaction with ammonia (B1221849) would yield the parent carbamate (B1207046), while reactions with primary and secondary amines yield N-alkyl or N,N-dialkyl carbamates, respectively. If the initially formed carbamate reacts with a second equivalent of an amine, a urea (B33335) derivative can be formed, although this is generally a side reaction unless specifically desired. The choice of amine dictates the final product structure, as illustrated in the table below.
| Amine Nucleophile | Product Class | Generic Structure of Product |
|---|---|---|
| Ammonia (NH₃) | Primary Carbamate | H₂N-C(=O)O-C₆H₈F₂ |
| Primary Amine (R-NH₂) | Secondary Carbamate | R-NH-C(=O)O-C₆H₈F₂ |
| Secondary Amine (R₂NH) | Tertiary Carbamate | R₂N-C(=O)O-C₆H₈F₂ |
| Aniline (C₆H₅NH₂) | N-Aryl Carbamate | C₆H₅-NH-C(=O)O-C₆H₈F₂ |
This compound reacts with alcohols (alcoholysis) and phenols to form unsymmetrical carbonate esters. wikipedia.org This reaction is a standard method for creating a carbonate linkage between two different alcohol-derived moieties. google.com Similar to the reaction with amines, a base such as pyridine (B92270) or triethylamine (B128534) is typically added to scavenge the HCl generated during the reaction. google.com
The general reaction proceeds as follows: R-OH (alcohol/phenol) + Cl-C(=O)O-C₆H₈F₂ (this compound) → R-O-C(=O)O-C₆H₈F₂ (carbonate ester) + HCl
The versatility of this reaction allows for the synthesis of a wide range of mixed carbonate esters, where one substituent is the 4,4-difluorocyclohexyl group and the other is derived from the chosen alcohol or phenol.
| Alcohol/Phenol Nucleophile | Product Class | Generic Structure of Product |
|---|---|---|
| Methanol (CH₃OH) | Alkyl Carbonate | CH₃-O-C(=O)O-C₆H₈F₂ |
| Ethanol (C₂H₅OH) | Alkyl Carbonate | C₂H₅-O-C(=O)O-C₆H₈F₂ |
| Phenol (C₆H₅OH) | Aryl Carbonate | C₆H₅-O-C(=O)O-C₆H₈F₂ |
| Benzyl Alcohol (C₆H₅CH₂OH) | Benzyl Carbonate | C₆H₅CH₂-O-C(=O)O-C₆H₈F₂ |
Chloroformates like this compound are utilized in peptide synthesis as activating agents for carboxylic acids. uni-kiel.de They are not directly incorporated into the final peptide backbone but serve to form a mixed carbonic anhydride (B1165640) intermediate. This mixed anhydride is highly reactive towards nucleophilic attack by the amino group of a second amino acid, resulting in the formation of a peptide (amide) bond. scribd.com
The two-step process is as follows:
Activation: An N-protected amino acid (or peptide) reacts with this compound in the presence of a base to form a mixed carbonic anhydride. R-COOH (N-protected amino acid) + Cl-C(=O)O-C₆H₈F₂ → R-COO-C(=O)O-C₆H₈F₂ (Mixed Anhydride) + HCl
Coupling: The mixed anhydride then reacts with the free amino group of another amino acid (or ester) to form the new peptide bond, releasing the 4,4-difluorocyclohexanol (B1296533) and carbon dioxide as byproducts. scribd.com R-COO-C(=O)O-C₆H₈F₂ + R'-NH₂ → R-CO-NH-R' (Peptide) + HO-C₆H₈F₂ + CO₂
This strategy is effective because it converts the poor leaving group of a carboxylic acid (-OH) into a much better leaving group (the carbonate moiety). luxembourg-bio.comlibretexts.org While many modern coupling reagents exist, the mixed carbonic anhydride method remains a classic and useful strategy. uni-kiel.deyoutube.com The bulky 4,4-difluorocyclohexyl group may offer steric advantages, potentially minimizing side reactions like the formation of urethanes. uni-kiel.de
Kinetics and Thermodynamics of this compound Reactions
While specific kinetic and thermodynamic data for this compound are not extensively documented, its reactivity can be inferred from studies on analogous chloroformates. The rates of its nucleophilic substitution reactions are highly dependent on factors such as the nature of the nucleophile, solvent properties, and temperature.
The choice of solvent can significantly influence the rate and mechanism of reactions involving this compound. Solvolysis studies of similar chloroformates are often analyzed using the extended Grunwald-Winstein equation, which relates the reaction rate to the solvent's ionizing power (Y) and its nucleophilicity (N). nih.gov
For a bimolecular reaction, such as the attack of an amine or alcohol on the carbonochloridate, the mechanism is typically an associative addition-elimination (A(N) + D(N)). nih.gov In this pathway, both the nucleophilicity and the ionizing power of the solvent play a role.
Polar Protic Solvents (e.g., water, ethanol): These solvents can participate directly as nucleophiles (solvolysis) and can also stabilize the charged tetrahedral intermediate and the departing chloride ion through hydrogen bonding, often accelerating the reaction.
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents can solvate the cation but are less effective at solvating the leaving anion. Their primary role is often to dissolve the reactants and facilitate the reaction without direct participation. They are common choices for reactions with external nucleophiles like amines. nih.gov
Nonpolar Solvents (e.g., hexane, toluene): Reactions are generally slower in these solvents due to their inability to stabilize the charged intermediates and transition states characteristic of nucleophilic acyl substitution.
| Solvent Type | Example | Expected Effect on Rate | Reasoning |
|---|---|---|---|
| Polar Protic | Ethanol, Water | High | Stabilizes charged transition state and leaving group; can act as nucleophile. |
| Polar Aprotic | Acetonitrile (B52724), DMF | Moderate to High | Good at dissolving reactants; facilitates SNAc pathway without competing as a nucleophile. |
| Nonpolar Aprotic | Toluene, Hexane | Low | Poor stabilization of charged intermediates and transition states. |
The activation parameters—enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡)—provide insight into the transition state of a reaction. For the bimolecular nucleophilic acyl substitution reactions of this compound, a distinct set of activation parameters is expected.
The formation of the tetrahedral intermediate involves the association of two molecules (the chloroformate and the nucleophile). This leads to a more ordered system in the transition state compared to the reactants. Consequently, a negative entropy of activation (ΔS‡ < 0) is anticipated.
The enthalpy of activation (ΔH‡) reflects the energy required to reach the transition state, involving the partial breaking of the C=O π-bond and the partial formation of the new carbon-nucleophile bond. The magnitude will depend on the specific nucleophile and solvent but will be a positive value, indicating an energy barrier to the reaction.
Electrophilic Reactivity and Potential for Radical Transformations
The reactivity of this compound is predicted to be dominated by the electrophilic nature of the chloroformate functional group. This group is structurally similar to an acyl chloride, rendering the carbonyl carbon highly susceptible to nucleophilic attack. libretexts.orgchemguide.co.ukchemistrystudent.com The presence of two highly electronegative atoms—oxygen and chlorine—bonded to the carbonyl carbon creates a significant partial positive charge on this carbon, making it a prime target for a wide range of nucleophiles. chemistrystudent.com
Reactions are expected to proceed via a nucleophilic addition-elimination mechanism. chemistrystudent.comsavemyexams.com A nucleophile would initially attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, resulting in the formation of a new carbonyl compound.
Table 1: Predicted Electrophilic Reactions of this compound
| Nucleophile | Predicted Product | General Reaction |
| Water (Hydrolysis) | 4,4-Difluorocyclohexanol + CO₂ + HCl | ROC(O)Cl + H₂O → ROH + CO₂ + HCl chemguideforcie.co.uknih.gov |
| Alcohols (Alcoholysis) | Carbonate Ester | ROC(O)Cl + R'OH → ROC(O)OR' + HCl savemyexams.comwikipedia.org |
| Amines (Aminolysis) | Carbamate | ROC(O)Cl + R'NH₂ → ROC(O)NHR' + HCl savemyexams.comwikipedia.org |
| Carboxylic Acids | Mixed Anhydride | ROC(O)Cl + R'COOH → ROC(O)OC(O)R' + HCl wikipedia.org |
These reactions are typically conducted in the presence of a base, such as pyridine or a tertiary amine, to neutralize the hydrogen chloride byproduct. wikipedia.org The reactivity of chloroformates is generally high, often leading to vigorous reactions, particularly with water. chemguide.co.ukchemguideforcie.co.uk
While the primary reactivity is electrophilic, the potential for radical transformations exists under specific conditions. For instance, the reduction of chloroformates to alkanes can be achieved using radical-initiated reactions with reagents like tri-n-propylsilane in the presence of a radical initiator such as t-butyl peroxide at elevated temperatures. rsc.org This process would lead to the decomposition of the chloroformate group. Additionally, under photolytic or high-temperature conditions, homolytic cleavage of the C-Cl or O-COCl bonds could potentially occur, leading to radical intermediates that could participate in various subsequent reactions. However, no specific studies on the radical reactions of this compound have been reported.
Influence of the 4,4-Difluorocyclohexyl Group on Reaction Outcomes
The 4,4-difluorocyclohexyl moiety is expected to exert a significant influence on the reactivity of the chloroformate group through both electronic and steric effects.
The two fluorine atoms at the C4 position are highly electronegative, leading to a strong inductive electron-withdrawing effect (-I effect). This effect can be transmitted through the sigma bonds of the cyclohexane (B81311) ring to the oxygen atom of the ester linkage. This would decrease the electron density on the oxygen atom, which in turn would further enhance the electrophilicity of the carbonyl carbon. The gem-difluoromethylene group is known to be a bioisostere of carbonyl groups and can modulate the pKa of neighboring functional groups. nih.gov This enhanced electrophilicity could potentially increase the rate of nucleophilic attack compared to a non-fluorinated cyclohexyl chloroformate.
The steric bulk of the 4,4-difluorocyclohexyl group may also play a role in modulating reactivity. The cyclohexane ring can adopt different conformations, and the presence of the difluoro group can influence the conformational equilibrium. This could affect the accessibility of the carbonyl carbon to incoming nucleophiles, potentially slowing down reactions with sterically demanding nucleophiles compared to less hindered chloroformates like ethyl chloroformate.
Table 2: Comparison of Properties of Related Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Reactive Group |
| Ethyl Chloroformate | 108.52 | 93-95 | Chloroformate google.com |
| Benzyl Chloroformate | 170.59 | 103 (20 mmHg) | Chloroformate |
| 4,4-Difluorocyclohexanol | 136.14 | 160.6 ± 40.0 | Alcohol |
| This compound (Predicted) | 198.58 | N/A | Chloroformate |
Data for this compound is predicted and not experimentally verified.
The gem-difluoroalkene moiety, a related structural feature, is known to be electrophilic at the difluorinated carbon. nih.gov While not a direct analogy, this highlights the general electron-withdrawing nature of gem-difluoro substitution and its ability to activate adjacent centers to nucleophilic attack.
Computational Probing of Reaction Mechanisms and Energy Landscapes
As of this writing, there have been no computational studies specifically investigating the reaction mechanisms and energy landscapes of this compound. Such studies are powerful tools for understanding reaction pathways, transition state geometries, and the energetic barriers associated with chemical transformations. thealegregroup.com
For similar compounds, computational methods like Density Functional Theory (DFT) and post-Hartree-Fock methods such as CCSD(T) are commonly employed to model reaction profiles. rsc.orgnih.govnih.gov For the solvolysis of chloroformates, computational studies have helped to elucidate the role of the solvent and the nature of the transition state, indicating that these reactions can proceed through a spectrum of mechanisms from Sₙ1 to associative Sₙ2 and even third-order processes involving a second solvent molecule as a general base catalyst. mdpi.comacs.org
A computational study on this compound would likely focus on:
Conformational analysis of the 4,4-difluorocyclohexyl ring and its influence on the orientation of the chloroformate group.
Calculation of the partial atomic charges to quantify the electrophilicity of the carbonyl carbon.
Modeling the reaction pathways for nucleophilic substitution with various nucleophiles (e.g., water, methanol, ammonia) to determine the activation energies and transition state structures.
Investigating the electronic effects of the difluoro substitution on the stability of intermediates and transition states compared to non-fluorinated analogues.
Such theoretical investigations would provide valuable insights into the reactivity of this compound and guide potential synthetic applications, even in the absence of experimental data.
Applications of 4,4 Difluorocyclohexyl Carbonochloridate As a Synthetic Building Block
Derivatization to Carbamates and Ureas for Molecular Diversity
The reaction of 4,4-difluorocyclohexyl carbonochloridate (B8618190) with primary or secondary amines provides a direct route to a wide array of carbamate (B1207046) derivatives. mdpi.com This transformation is fundamental in the generation of molecular diversity, as a vast number of amines are commercially available for this coupling reaction. The resulting carbamates incorporate the 4,4-difluorocyclohexyl group, which can impart desirable physicochemical properties such as increased metabolic stability and altered lipophilicity.
Similarly, ureas can be synthesized, often in a one-pot procedure. The carbonochloridate can be converted in situ to an isocyanate, which then reacts with an amine to form the corresponding urea (B33335). organic-chemistry.orggoogle.comcommonorganicchemistry.com This methodology allows for the construction of both symmetrical and unsymmetrical ureas, further expanding the accessible chemical space. organic-chemistry.orggoogle.com The introduction of the difluorocyclohexyl scaffold into carbamate and urea structures is a valuable strategy for creating novel compounds for screening in drug discovery programs.
Table 1: Synthesis of Carbamates and Ureas
| Product | Reactant 1 | Reactant 2 | General Method |
| Carbamate | 4,4-Difluorocyclohexyl Carbonochloridate | Primary or Secondary Amine | Direct coupling |
| Urea | This compound | Amine | In situ isocyanate formation followed by amine addition |
Synthesis of Diverse Carbonate Esters and Their Synthetic Utility
This compound is a key starting material for the synthesis of various carbonate esters. researchgate.netosti.govgoogle.com Reaction with alcohols or phenols in the presence of a base leads to the formation of unsymmetrical carbonates containing the 4,4-difluorocyclohexyl moiety. These reactions are generally high-yielding and tolerate a wide range of functional groups on the alcohol or phenol, allowing for the creation of a diverse library of carbonate esters. organic-chemistry.org
These carbonate esters are not merely final products but also serve as useful synthetic intermediates. researchgate.net For instance, they can act as alkoxycarbonylating agents, transferring the 4,4-difluorocyclohexyl oxycarbonyl group to other nucleophiles. nih.gov The carbonate linkage itself can be a key structural element in various bioactive molecules and polymers.
Utilization in Advanced Peptide Coupling and Amide Bond Formation Methodologies
Chloroformates, in general, are utilized in peptide synthesis via the formation of mixed carbonic anhydride (B1165640) intermediates. uni-kiel.de This activation strategy can be applied to this compound for the formation of amide bonds. The reaction of a carboxylic acid with the chloroformate generates a highly reactive mixed anhydride, which then readily couples with an amine to form the desired amide. luxembourg-bio.comnih.govscribd.com
This method can be advantageous in certain contexts, particularly when other coupling reagents prove ineffective. uniurb.itresearchgate.net While the potential for side reactions exists, careful control of reaction conditions can minimize these and provide a viable route for the synthesis of peptides and other amides incorporating the unique 4,4-difluorocyclohexyl structure. uni-kiel.deuniurb.it The development of efficient amide bond forming methods is a cornerstone of modern organic synthesis, and the use of reagents like this compound contributes to the available toolkit. nih.gov
Contributions to Complex Heterocyclic Synthesis and Functionalization
The reactivity of this compound can be harnessed in the synthesis and functionalization of heterocyclic compounds. nih.govnih.gov For example, it can be used to introduce the 4,4-difluorocyclohexyloxycarbonyl group onto a nitrogen atom within a heterocycle, serving as a protecting group or as a handle for further synthetic transformations. This derivatization can influence the reactivity and solubility of the heterocyclic core.
Furthermore, the carbonate or carbamate derivatives of this compound can be designed to undergo intramolecular cyclization reactions, leading to the formation of new heterocyclic ring systems. frontiersin.org This approach allows for the construction of complex molecular architectures that would be challenging to access through other synthetic routes. The incorporation of the difluorocyclohexyl motif can also be a strategic element in the design of novel heterocyclic compounds with specific biological activities. nih.gov
Development of Novel Molecular Scaffolds and Chemical Libraries
The 4,4-difluorocyclohexyl group is a valuable component in the design of novel molecular scaffolds and the construction of chemical libraries for high-throughput screening. Its unique conformational properties and the presence of fluorine atoms can significantly influence the biological activity and pharmacokinetic profile of a molecule. nih.gov
Privileged structures are molecular frameworks that are capable of binding to multiple biological targets. The 4,4-difluorocyclohexyl motif can be incorporated into such structures to create novel chemical probes for exploring biological systems. nih.govresearchgate.net These probes can be used to study protein-ligand interactions, elucidate biological pathways, and identify new drug targets. The fluorine atoms can also serve as useful reporters for ¹⁹F NMR studies. The synthesis of these probes often relies on the reactivity of the carbonochloridate to attach the scaffold to a linker or a reporter group. nih.gov
The 4,4-difluorocyclohexyl ring can introduce a degree of conformational rigidity into a molecule. nih.govbiorxiv.org This can be advantageous in drug design, as pre-organizing a molecule into a bioactive conformation can lead to higher binding affinity and selectivity. By using this compound as a building block, chemists can design and synthesize molecules with well-defined three-dimensional shapes. These conformationally restricted systems are valuable tools for probing the structure-activity relationships of biologically active molecules. nih.gov
Role in the Preparation of Advanced Materials Precursors
The distinct properties conferred by the 4,4-difluorocyclohexyl moiety make it a desirable component in the design of advanced materials. This compound serves as a key intermediate in the synthesis of monomers and linkers for these materials.
Linkers for Functionalized Surfaces and Composites
The functionalization of surfaces is a critical technology in fields ranging from biocompatible materials and sensors to electronics. researchgate.netmdpi.com The covalent attachment of molecular layers allows for the precise control of surface properties such as wettability, adhesion, and biocompatibility. researchgate.netmdpi.com this compound can act as a versatile linker molecule for attaching the difluorocyclohexyl group to a variety of surfaces.
The process typically involves a surface that has been pre-functionalized with nucleophilic groups, such as hydroxyl (-OH) or amine (-NH2) groups. The carbonochloridate end of the linker molecule can then react with these surface groups to form a stable covalent bond (a carbonate or carbamate linkage, respectively). The exposed difluorocyclohexyl groups then present a new surface chemistry.
The introduction of the fluorinated moiety can significantly alter the surface energy, leading to hydrophobic and oleophobic properties. This is highly desirable for applications requiring self-cleaning or anti-fouling surfaces. Furthermore, the chemical inertness of the fluorinated group can enhance the durability and resistance of the surface to harsh chemical environments.
In the context of composite materials, this compound could be used to modify the surface of reinforcing fillers (e.g., silica (B1680970), carbon nanotubes). This surface modification can improve the interfacial adhesion between the filler and a polymer matrix, leading to enhanced mechanical properties of the composite material.
Integration into Multi-Step Organic Synthesis Schemes
Beyond its role in materials science, this compound is a valuable reagent in multi-step organic synthesis. Its utility stems from the ability to introduce the 4,4-difluorocyclohexyl motif into complex molecules in a clean and efficient manner.
The synthesis of pharmacologically active compounds often requires the construction of complex molecular architectures. The 4,4-difluorocyclohexyl group can be incorporated to modulate the lipophilicity, metabolic stability, and binding affinity of a drug candidate. Recent patent literature describes a range of substituted 4,4-difluorocyclohexyl derivatives as potent modulators of IL-17 activity, indicating their potential in the treatment of inflammatory and autoimmune disorders. google.comgoogle.com While these patents may not specifically disclose the use of the carbonochloridate, it represents a logical synthetic tool for linking the difluorocyclohexyl headgroup to the core of the active molecule.
The general strategy involves the synthesis of a complex molecular fragment containing a nucleophilic handle, which is then coupled with this compound in a late-stage functionalization step. The reactivity of the carbonochloridate allows for high-yielding reactions under relatively mild conditions, which is crucial when dealing with sensitive and complex substrates.
Spectroscopic and Advanced Analytical Characterization of 4,4 Difluorocyclohexyl Carbonochloridate and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is a cornerstone for the structural elucidation of organofluorine compounds. The presence of spin-active nuclei such as ¹H, ¹³C, and ¹⁹F allows for a multi-faceted analysis of 4,4-difluorocyclohexyl carbonochloridate (B8618190).
High-field ¹H NMR spectroscopy provides detailed information about the proton environment in the molecule. For 4,4-difluorocyclohexyl carbonochloridate, the spectrum is expected to be complex due to the conformational rigidity of the cyclohexane (B81311) ring and spin-spin coupling between protons and fluorine atoms. The protons on the cyclohexane ring are chemically distinct. The proton at C1 (methine proton) would appear as a downfield multiplet due to the deshielding effect of the adjacent oxygen atom of the carbonochloridate group. The methylene (B1212753) protons at C2, C3, C5, and C6 would exhibit complex splitting patterns arising from geminal (²JHH), vicinal (³JHH), and long-range couplings, further complicated by coupling to the fluorine atoms (²JHF and ³JHF). modgraph.co.uk Protons on carbons adjacent to the difluoro-substituted carbon (C3 and C5) would show significant splitting from the fluorine nuclei. modgraph.co.uk
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum of this compound would display distinct signals for each carbon. The carbon of the carbonyl group (-C(O)Cl) would be the most downfield signal. The C1 and C4 carbons would also be significantly downfield due to the attachment of electronegative atoms (oxygen and two fluorines, respectively). The C4 signal would appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). The other ring carbons (C2, C3, C5, C6) would show smaller C-F coupling constants (ⁿJCF where n > 1). mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Key Coupling Constants (J) for this compound Predicted values are based on data for analogous difluorocyclohexane and cyclohexyl chloroformate derivatives.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Coupling Constants (Hz) |
|---|---|---|---|
| -C(O)Cl | - | 150 - 155 | - |
| C1 | 4.8 - 5.1 (m) | 75 - 80 | ³JHH ≈ 3-11 |
| C2, C6 | 1.8 - 2.2 (m) | 30 - 35 | ²JHH ≈ 12-14, ³JHF ≈ 2-5 |
| C3, C5 | 2.0 - 2.4 (m) | 35 - 40 (t) | ²JHF ≈ 15-25 |
| C4 | - | 120 - 125 (t) | ¹JCF ≈ 240-250 |
¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It offers a wide chemical shift range, making it exceptionally sensitive to the local electronic environment. huji.ac.il For this compound, the two fluorine atoms are diastereotopic and are expected to be chemically non-equivalent, giving rise to two distinct signals in the ¹⁹F NMR spectrum. researchgate.net
In the chair conformation of the cyclohexane ring, one fluorine atom occupies an axial position and the other an equatorial position. Studies on 1,1-difluorocyclohexane (B1205268) have shown that the equatorial fluorine resonance occurs downfield relative to the axial fluorine resonance. semanticscholar.org The chemical shifts are also influenced by through-space interactions and the electronic effects of the distal carbonochloridate group. The signals would likely appear as complex multiplets due to geminal F-F coupling and vicinal H-F couplings. semanticscholar.org
Table 2: Predicted ¹⁹F NMR Parameters for this compound Predicted values based on literature for 1,1-difluorocyclohexane. semanticscholar.org
| Fluorine Position | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constants (Hz) |
|---|---|---|
| Axial Fluorine (Fax) | -100 to -110 | ²JFF ≈ 235 Hz |
| Equatorial Fluorine (Feq) | -90 to -100 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (H-H) couplings within the molecule. For this compound, COSY spectra would reveal the connectivity of the protons around the cyclohexane ring, showing cross-peaks between vicinally coupled protons (e.g., H1 with H2/H6, H2 with H3, etc.). This is critical for tracing the proton network. modgraph.co.uk
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond C-H correlation). It allows for the definitive assignment of carbon signals based on the previously assigned proton resonances. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is particularly valuable for identifying quaternary carbons (which have no attached protons) and for piecing together different fragments of the molecule. mdpi.com In this case, correlations from the protons on C2/C6 to C1, and from protons on C3/C5 to C1 and C4, would unequivocally establish the substitution pattern on the cyclohexane ring and confirm the location of the carbonochloridate group. nih.gov
The conformational preference of the difluorocyclohexyl ring, which is expected to adopt a stable chair conformation, can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY). This technique detects through-space interactions between nuclei that are close to each other (typically < 5 Å), regardless of whether they are connected through bonds. mdpi.com
For this compound, a NOESY experiment would be expected to show cross-peaks between:
Axial and equatorial protons on the same carbon (geminal protons).
1,3-diaxial protons, a hallmark of the chair conformation. For instance, a clear NOE between the axial protons on C2 and C6 would be anticipated. mq.edu.au
Protons and fluorine atoms, which can help in assigning the axial and equatorial positions of the fluorine atoms. For example, an NOE between the axial protons at C2/C6 and the axial fluorine at C4 would provide strong evidence for their relative spatial arrangement. semanticscholar.orgchromatographyonline.com
These relaxation studies are crucial for confirming the three-dimensional structure in solution. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. numberanalytics.com It also provides structural information through the analysis of fragmentation patterns.
ESI and APCI are common soft ionization techniques used in conjunction with liquid chromatography-mass spectrometry (LC-MS).
Electrospray Ionization (ESI): ESI is well-suited for polar and thermally labile compounds. youtube.com It generates ions directly from a solution, typically by protonation or adduct formation, with minimal fragmentation. Given the polar nature of the carbonochloridate group, ESI would be an effective method for generating the protonated molecular ion [M+H]⁺ or adducts like [M+Na]⁺ of this compound.
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally used for less polar and more volatile compounds that are thermally stable. youtube.comnih.gov The analyte is vaporized and then ionized through chemical reactions with reagent gas ions. While potentially applicable, the thermal lability of the carbonochloridate moiety might make APCI less ideal than ESI. youtube.com
Using HRMS, the exact mass of the molecular ion can be measured with high accuracy (typically within 5 ppm). This allows for the unambiguous determination of the elemental formula (C₇H₉ClF₂O₂). Tandem MS (MS/MS) experiments can be performed to induce fragmentation of the isolated molecular ion, providing insight into the molecule's structure. Expected fragmentation pathways for this compound could include:
Loss of the chloroformyl group (-COCl).
Loss of a chlorine radical (·Cl) followed by loss of carbon monoxide (CO).
Loss of hydrogen chloride (HCl).
Fragmentation of the cyclohexane ring.
Analysis of Isotopic Patterns for Elemental Composition
The determination of the elemental composition of this compound (C₇H₉ClF₂O₂) is unequivocally established using high-resolution mass spectrometry (HRMS). numberanalytics.com This technique provides highly accurate mass measurements, which, in conjunction with the analysis of isotopic patterns, allows for the confident assignment of a molecular formula. nih.govcore.ac.uk
The isotopic pattern observed in the mass spectrum is a direct consequence of the natural abundance of isotopes for each element present in the molecule. For this compound, the key elements contributing to a characteristic pattern are chlorine and carbon.
Chlorine Isotope Signature : Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in a highly characteristic isotopic cluster for the molecular ion (M) and its corresponding M+2 peak. The relative intensity ratio of the M to M+2 peak is approximately 3:1, a definitive marker for the presence of a single chlorine atom in the molecule. nih.gov
Carbon Isotope Contribution : The presence of seven carbon atoms contributes to the M+1 peak intensity due to the natural abundance of ¹³C (1.1%). The probability of incorporating a ¹³C atom can be calculated and helps to corroborate the carbon count in the proposed formula.
Fluorine and Oxygen : Fluorine is monoisotopic (¹⁹F), meaning it does not contribute to M+1 or M+2 peaks, but its presence is accounted for in the accurate mass of the monoisotopic peak. nih.gov Similarly, the primary isotope of oxygen (¹⁶O) is dominant, with negligible contributions from its heavier isotopes.
By using an HRMS instrument, such as a Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometer, the mass of the monoisotopic peak (containing ¹²C, ¹H, ³⁵Cl, ¹⁹F, and ¹⁶O) can be measured with an accuracy in the low parts-per-million (ppm) range. numberanalytics.comcore.ac.uk This experimental mass is then compared against the theoretical exact mass calculated for the formula C₇H₉ClF₂O₂. The combination of an accurate mass match and the correct relative intensities of the M+1 and M+2 isotopic peaks provides unambiguous confirmation of the elemental composition, effectively ruling out other potential formulas. nih.govnih.gov
Table 1: Theoretical Isotopic Distribution for C₇H₉ClF₂O₂
| Ion | Mass (Da) | Relative Abundance (%) |
|---|---|---|
| [M]⁺ (³⁵Cl) | 198.0208 | 100.00 |
| [M+1]⁺ | 199.0241 | 7.73 |
| [M+2]⁺ (³⁷Cl) | 200.0178 | 32.50 |
| [M+3]⁺ | 201.0212 | 2.51 |
Data calculated using standard isotopic abundances. This interactive table illustrates the expected pattern for verification against experimental data.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational characteristics of this compound. researchgate.netmdpi.com These two methods are complementary; FT-IR measures the absorption of infrared radiation due to changes in dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from changes in polarizability. thermofisher.com
Functional Group Identification: The vibrational spectrum of this compound is dominated by absorptions corresponding to its key functional groups.
Carbonyl (C=O) Stretch : The chloroformate group exhibits a very strong and characteristic C=O stretching vibration in the FT-IR spectrum, typically found at a high frequency, around 1780-1795 cm⁻¹. This high wavenumber is due to the electron-withdrawing effect of both the chlorine and oxygen atoms attached to the carbonyl carbon.
C-O Stretches : The molecule contains two distinct C-O single bonds. The (O=)C-O and C-O-C stretches will produce strong bands in the fingerprint region, generally between 1000 cm⁻¹ and 1300 cm⁻¹.
C-F Stretches : The geminal difluoride substitution on the cyclohexane ring gives rise to strong C-F stretching bands, typically appearing in the 1000-1150 cm⁻¹ region of the FT-IR spectrum.
C-Cl Stretch : The C-Cl stretch from the chloroformate group is expected to appear as a band of medium to strong intensity in the 600-800 cm⁻¹ range.
C-H Stretches : The aliphatic C-H stretching vibrations of the cyclohexane ring will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical Intensity (FT-IR) |
|---|---|---|---|
| -C=O | Stretch | 1780 - 1795 | Very Strong |
| C-F | Stretch | 1000 - 1150 | Strong |
| C-O | Stretch | 1000 - 1300 | Strong |
| C-H (sp³) | Stretch | 2850 - 2960 | Medium-Strong |
| C-Cl | Stretch | 600 - 800 | Medium-Strong |
This interactive table summarizes key diagnostic peaks for structural verification.
Advanced Chromatographic Methodologies for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for determining the purity of this compound and for monitoring its conversion during the synthesis of derivatives. researchgate.net Given the compound's reactivity, method development requires careful consideration of conditions to ensure sample integrity.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Method Development
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. While chloroformates can be reactive, carefully controlled GC conditions can allow for reliable purity assessment. google.comnih.gov
Method Development : A typical method would employ a low- to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane). The injector temperature must be optimized to ensure efficient volatilization without inducing thermal degradation. A temperature ramp program, starting at a low temperature and gradually increasing, allows for the separation of the main component from any lower-boiling starting materials or higher-boiling impurities. Flame Ionization Detection (FID) is a common choice, offering excellent sensitivity for organic compounds. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for analyzing less volatile or thermally labile compounds. Due to the lack of a strong chromophore in this compound, detection can be a challenge.
Method Development : Reversed-phase HPLC (RP-HPLC) using a C18 or C8 stationary phase is a common starting point. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Since the compound lacks significant UV absorbance, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index Detector (RID) would be necessary for quantification. svrkgdc.ac.in Alternatively, derivatization with a UV-active agent could be employed, though this is more common for quantification in complex matrices rather than for purity assessment of the neat material. svrkgdc.ac.in For reaction monitoring, where starting materials and products have different polarities, a gradient elution method (where the mobile phase composition is changed over time) would provide the best resolution. researchgate.net
Table 3: Illustrative Chromatographic Method Parameters
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Column | 30 m x 0.25 mm, 0.25 µm film (e.g., DB-5) | 150 mm x 4.6 mm, 5 µm (e.g., C18) |
| Mobile Phase/Carrier Gas | Helium or Hydrogen | Acetonitrile/Water Gradient |
| Flow Rate | 1-2 mL/min | 1.0 mL/min |
| Temperature | Oven: 50°C to 250°C ramp; Injector: 200°C | Column: Ambient or 30-40°C |
| Detector | Flame Ionization Detector (FID) | Evaporative Light Scattering Detector (ELSD) |
This interactive table provides example starting conditions for method development.
Chiral Chromatography for Stereoisomer Separation (if applicable to derivatives)
The parent molecule, this compound, is achiral and therefore does not have enantiomers. However, this section becomes highly relevant when considering derivatives synthesized from this precursor. For instance, if the chloroformate is reacted with a racemic alcohol or amine, the resulting carbamate (B1207046) product will be a mixture of diastereomers. Alternatively, if it reacts with a single enantiomer of a chiral nucleophile, the product's stereochemical purity must be confirmed.
Chiral chromatography is the definitive method for separating stereoisomers. nih.gov
Chiral Stationary Phases (CSPs) : Separation is achieved using columns packed with a chiral stationary phase. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and have proven effective for a broad range of compounds. nih.govresearchgate.net These phases separate enantiomers based on the formation of transient, diastereomeric complexes with differing stabilities.
Modes of Separation : Chiral separations can be developed using normal-phase liquid chromatography (NPLC), reversed-phase liquid chromatography (RPLC), or supercritical fluid chromatography (SFC). doi.org SFC, which uses supercritical CO₂ as the primary mobile phase component, is often favored for its speed and efficiency. researchgate.net The choice of mobile phase (e.g., heptane/ethanol for NPLC; methanol/water for RPLC; CO₂/co-solvent for SFC) and the specific CSP are critical variables that must be screened to find the optimal separation conditions. researchgate.netresearchgate.net
X-ray Crystallography of Key Derivatives for Absolute Stereochemistry and Conformational Studies
While obtaining a single crystal of the reactive liquid this compound is challenging, its stable, solid derivatives are often amenable to single-crystal X-ray diffraction analysis. This technique provides the most definitive and detailed three-dimensional structural information, including absolute stereochemistry and precise conformational details. nih.gov
When a derivative is synthesized that is both chiral and crystalline, X-ray crystallography can unambiguously determine its solid-state structure. The analysis of the diffraction pattern produced when X-rays pass through the crystal allows for the calculation of the precise position of every atom in the crystal lattice.
The key findings from such a study would include:
Absolute Stereochemistry : For a chiral derivative, the analysis can determine the absolute configuration (R or S) of each stereocenter, which is crucial for structure-activity relationship studies in fields like medicinal chemistry.
Conformational Details : The analysis would confirm the chair conformation of the cyclohexane ring. It would provide precise bond lengths, bond angles, and torsion angles, confirming the equatorial or axial disposition of the substituents. researchgate.net This experimental data is invaluable for validating computational models of the molecule's conformational preferences. acs.orgnih.gov
Intermolecular Interactions : The crystal structure reveals how molecules pack together in the solid state, detailing any hydrogen bonds or other non-covalent interactions that stabilize the crystal lattice. nih.gov
Table 4: Hypothetical X-ray Crystallographic Data for a Derivative
| Parameter | Example Value | Description |
|---|---|---|
| Crystal System | Monoclinic | The shape of the unit cell. |
| Space Group | P2₁/c | The symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 10.2 Å, b = 8.5 Å, c = 15.1 Å, β = 95.2° | The lengths and angles of the unit cell. |
| C-F Bond Lengths | 1.37 Å, 1.38 Å | Precise measurement of bond distances. |
| C=O Bond Length | 1.21 Å | Precise measurement of the carbonyl bond. |
| Flack Parameter | 0.02(3) | A value close to zero confirms the correct absolute stereochemistry assignment. |
This interactive table presents the type of data obtained from an X-ray crystallography experiment, providing ultimate structural proof.
Theoretical and Computational Chemistry Studies on 4,4 Difluorocyclohexyl Carbonochloridate
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
There are no published studies that have performed quantum chemical calculations on 4,4-difluorocyclohexyl carbonochloridate (B8618190). Such calculations are fundamental to understanding a molecule's electronic behavior and reactivity.
Information regarding the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) for 4,4-difluorocyclohexyl carbonochloridate is not available. The HOMO-LUMO gap, a key indicator of chemical reactivity and electronic transitions, remains uncalculated for this compound. Consequently, a data table for FMO analysis cannot be generated.
No research has been published that includes an Electrostatic Potential (ESP) map for this compound. An ESP map is crucial for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. Without this, a detailed discussion of its molecular reactivity based on electrostatic interactions is purely speculative.
A quantitative analysis of the partial atomic charges and the strength and nature of the chemical bonds (bond order) within this compound has not been reported. This information, typically derived from population analysis methods like Mulliken, NBO, or Hirshfeld, is essential for a deep understanding of the molecule's electronic structure. No data is available to populate a table for atomic charges or bond orders.
Conformational Analysis and Energy Minima of the Difluorocyclohexyl Ring
While the conformational analysis of substituted cyclohexanes is a well-studied area of theoretical chemistry, no specific studies have focused on the 4,4-difluorocyclohexyl moiety as part of the carbonochloridate molecule. The influence of the carbonochloridate substituent on the conformational equilibrium of the difluorocyclohexane ring has not been computationally explored.
There are no published reports of molecular mechanics or force field calculations being used to investigate the conformational landscape of this compound. These methods are often used as a first step to identify low-energy conformers for further, more accurate, quantum mechanical calculations.
No peer-reviewed articles present Density Functional Theory (DFT) calculations to determine the relative energies of the possible conformers (e.g., chair, twist-boat) of this compound. Such studies would be necessary to quantify the energetic preferences and the barriers to conformational interconversion. Therefore, a data table of conformational energies cannot be provided.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which are crucial for the structural elucidation and characterization of molecules. Density Functional Theory (DFT) is a widely used method for calculating Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies with a high degree of accuracy.
NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a cornerstone of computational structural analysis. For this compound, the chemical shifts would be influenced by the electronegativity of the fluorine and chlorine atoms, as well as the conformational preferences of the cyclohexane (B81311) ring.
Studies on halogenated cyclohexanes have demonstrated that the introduction of fluorine atoms significantly alters the chemical shifts of neighboring protons and carbons. nih.gov The two fluorine atoms at the C4 position are expected to have a deshielding effect on the adjacent protons and carbons due to their high electronegativity. The carbonochloridate group is also strongly electron-withdrawing, further influencing the electronic environment of the cyclohexane ring.
Predicting the precise chemical shifts requires sophisticated computational models that take into account solvent effects and the dynamic nature of the molecule. Machine learning approaches, trained on large datasets of experimental NMR data, are also emerging as powerful tools for rapid and accurate chemical shift prediction. researchgate.netnih.gov
A hypothetical predicted NMR data table for this compound, based on trends observed in related halogenated cyclohexanes, is presented below. The exact values would require specific DFT calculations.
| Atom | Predicted Chemical Shift (ppm) |
| H1 (axial) | 4.8 - 5.2 |
| H1 (equatorial) | 4.6 - 5.0 |
| H2/H6 (axial) | 1.8 - 2.2 |
| H2/H6 (equatorial) | 2.0 - 2.4 |
| H3/H5 (axial) | 1.9 - 2.3 |
| H3/H5 (equatorial) | 2.1 - 2.5 |
| C1 | 75 - 80 |
| C2/C6 | 30 - 35 |
| C3/C5 | 35 - 40 (t, JCF) |
| C4 | 90 - 95 (t, JCF) |
| C=O | 150 - 155 |
| F | -180 to -200 |
Vibrational Frequencies: Theoretical calculations of vibrational frequencies using methods like DFT can aid in the interpretation of infrared (IR) and Raman spectra. The vibrational spectrum of this compound would be characterized by specific stretching and bending modes.
Key predicted vibrational frequencies would include:
C=O stretch: A strong absorption band expected in the region of 1780-1815 cm⁻¹, characteristic of chloroformates.
C-F stretches: Strong absorptions typically found in the 1000-1200 cm⁻¹ region.
C-Cl stretch: A band in the 600-800 cm⁻¹ range.
C-O stretch: Bands associated with the ester linkage around 1100-1300 cm⁻¹.
CH₂ stretches and bends: Vibrations of the cyclohexane ring protons appearing in their characteristic regions.
Computational studies on similar molecules, such as chlorotoluenes, have shown that DFT methods, particularly BLYP, can reproduce experimental fundamental frequencies with good accuracy. mdpi.com
Molecular Dynamics Simulations for Solvent Interactions and Reactive Collisions
Molecular dynamics (MD) simulations are a powerful computational method to study the time-dependent behavior of a molecular system, including conformational changes, solvent interactions, and the initial stages of chemical reactions.
Solvent Interactions: For a molecule like this compound, MD simulations can provide insights into how it interacts with different solvents. The polarity introduced by the fluorine and carbonochloridate groups will dictate its solubility and the nature of solute-solvent interactions. In polar solvents, dipole-dipole interactions and hydrogen bonding (if the solvent is protic) would be significant. In nonpolar solvents, van der Waals forces would dominate. MD simulations can model the radial distribution functions of solvent molecules around the solute, revealing the structure of the solvation shell. Studies on the photodissociation of related fluorinated compounds in cyclohexane have utilized MD simulations to understand solute-solvent interactions. acs.org
Reactive Collisions: While detailed simulations of reactive collisions for this specific molecule are not available, MD can be used to model the approach of a nucleophile to the electrophilic carbonyl carbon of the carbonochloridate group. Such simulations can help to understand the steric and electronic factors that influence the reaction pathway. The simulations can track the trajectories of the colliding molecules and identify favorable orientations for reaction. The development of polarizable coarse-grained models for molecules like cyclohexane has improved the accuracy of simulating their dynamic properties. nih.gov
Structure-Reactivity Relationships and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Reactivity
QSAR and QSPR models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are valuable for predicting the reactivity and potential effects of new or untested chemicals.
QSAR/QSPR Modeling: For a series of related halo-substituted cyclohexyl carbonochloridates, a QSAR model could be developed to predict their reactivity towards a specific nucleophile. The descriptors used in such a model could include:
Electronic descriptors: Partial atomic charges, dipole moment, HOMO and LUMO energies.
Steric descriptors: Molecular volume, surface area, and specific conformational parameters.
Topological descriptors: Connectivity indices that describe the branching of the molecule.
Studies on the toxicity of halogenated aliphatic hydrocarbons have successfully used QSAR models based on descriptors like the energy of the lowest unoccupied molecular orbital (ELUMO) and molar refractivity to predict their biological effects. Similarly, QSAR models have been developed for cyclohexane derivatives to predict their inhibitory activity against various biological targets. These examples demonstrate the potential of QSAR/QSPR in understanding the reactivity of this compound.
Historical Development and Emerging Research Trends for 4,4 Difluorocyclohexyl Carbonochloridate
Evolution of Synthetic Strategies and Research Focus in Carbonochloridate (B8618190) Chemistry
The field of carbonochloridate chemistry has undergone a significant evolution, driven by the need for safer and more efficient synthetic methods. Historically, the synthesis of chloroformates relied heavily on the use of phosgene (B1210022) (COCl₂), an extremely toxic gas. kobe-u.ac.jp This method, while effective, poses substantial risks, requiring specialized equipment and stringent handling protocols. kobe-u.ac.jp Industrial production has long used the reaction of carbon monoxide (CO) and chlorine (Cl₂) with a carbon catalyst, but this process involves highly toxic reactants and products. kobe-u.ac.jp
A major shift in laboratory and industrial synthesis involved the adoption of phosgene surrogates, such as diphosgene (a liquid) and triphosgene (B27547) (a solid). kobe-u.ac.jp These compounds are easier to handle than gaseous phosgene but still carry high toxicity and require careful management. kobe-u.ac.jp The research focus during this period was on leveraging the high reactivity of chloroformates as versatile C1 building blocks in organic synthesis. kobe-u.ac.jp They are key intermediates for producing a wide range of organic compounds, including carbonates and carbamates, and for introducing protecting groups in the synthesis of complex molecules like peptides and pharmaceuticals. researchgate.netacs.org A well-established application is the derivatization of amino acids with reagents like ethyl chloroformate (ECF) or isobutyl chloroformate (IBCF) to make them suitable for analysis by gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net
More recently, a groundbreaking trend has emerged with the development of "photo-on-demand" synthesis. This innovative approach uses chloroform (B151607) (CHCl₃) as both a solvent and a reagent. researchgate.netorganic-chemistry.org By bubbling oxygen through a chloroform solution containing an alcohol and irradiating it with UV light, chloroformates can be generated in situ. acs.orgorganic-chemistry.org This method entirely avoids the handling of phosgene or its direct surrogates, representing a major advance in safety and operational simplicity. organic-chemistry.org Research is now increasingly focused on these phosgene-free routes, which not only enhance safety but also allow for one-pot syntheses of derivatives like carbonates and carbamates by simply adding the appropriate nucleophile (an alcohol or amine) after the photochemical generation of the chloroformate. researchgate.net
| Synthetic Era | Primary Reagent(s) | Key Advantages | Key Disadvantages | Primary Research Focus |
| Traditional | Phosgene (COCl₂) | High reactivity, high yield. kobe-u.ac.jp | Extreme toxicity, hazardous handling. kobe-u.ac.jp | Production of carbonates, carbamates, polymers. |
| Intermediate | Diphosgene, Triphosgene | Easier to handle than gas. kobe-u.ac.jp | High toxicity, decomposition to phosgene. kobe-u.ac.jp | Derivatization for analysis, protecting group chemistry. nih.govresearchgate.net |
| Modern | Chloroform, Oxygen, UV Light | Phosgene-free, in situ generation, enhanced safety. researchgate.netorganic-chemistry.org | Requires photochemical reactor setup. | One-pot conversions, green chemistry applications. organic-chemistry.orglanxess.com |
Interdisciplinary Research Avenues and Collaborative Initiatives Involving the Compound
While specific collaborative initiatives for 4,4-difluorocyclohexyl carbonochloridate are not widely documented, the compound exists at the intersection of several key research areas, creating significant potential for interdisciplinary work. As a fluorinated organic compound, it is part of a class of chemicals facing intense scrutiny due to the persistence and potential health risks of some per- and polyfluoroalkyl substances (PFAS). changechemistry.org This has spurred large-scale collaborative efforts among industry, academia, and government bodies to develop safer, sustainable alternatives and manage existing fluorochemicals responsibly. changechemistry.orgyoutube.com
The unique structure of this compound makes it a valuable building block for researchers in materials science and pharmaceutical development. europa.eu The difluorocyclohexyl motif can impart specific properties, such as increased metabolic stability, altered lipophilicity, and unique conformational constraints, which are highly desirable in medicinal chemistry. Collaborative projects between synthetic organic chemists and pharmacologists could explore its use in creating novel drug candidates.
Furthermore, there is a growing emphasis on data transparency and community engagement to address the challenges posed by fluorinated compounds. changechemistry.org Initiatives like the one described by Change Chemistry encourage organizations to share research on PFAS prevalence and work together to advance substitution. changechemistry.org this compound could be a subject of such collaborative studies to assess its environmental fate and toxicological profile compared to legacy PFAS, and to explore its potential as a building block for greener alternatives in applications like electronics or advanced polymers. europa.eu
Green Chemistry Innovations in the Synthesis and Application of this compound
The push for green chemistry has introduced significant innovations applicable to the synthesis of this compound. A primary focus is the reduction of the carbon footprint associated with chemical manufacturing. Companies like Saltigo are now producing "ECO-branded" chloroformates by utilizing green chlorine, renewable energy sources, and optimized processes, which can reduce CO₂ emissions by up to 40%. lanxess.com These principles could be directly applied to the production of this compound to significantly improve its sustainability profile.
The most prominent green innovation in the synthesis of chloroformates is the photo-on-demand method. organic-chemistry.org This process aligns with several principles of green chemistry:
Accident Prevention: It avoids the generation and transport of highly toxic phosgene gas. kobe-u.ac.jporganic-chemistry.org
Atom Economy: Chloroform is used as both a reagent and a solvent, minimizing waste. organic-chemistry.org
Safer Solvents and Auxiliaries: It eliminates the need for other hazardous chemicals typically used in phosgenation. researchgate.net
Future Prospects in Methodological Organic Synthesis and Derivatization
The future of organic synthesis lies in developing more efficient, automated, and sustainable methods for creating complex molecules. nih.gov As a bifunctional reagent containing a reactive chloroformate handle and a tunable fluorinated aliphatic ring, this compound is well-positioned to be a valuable tool in future synthetic methodologies.
One major prospect is its use in automated and flow chemistry systems. nih.gov The in situ photochemical synthesis of chloroformates is highly amenable to continuous flow processing, which offers precise control over reaction conditions and enhances safety. researchgate.net This could enable the on-demand generation of this compound for immediate use in multi-step, automated sequences to build molecular complexity rapidly. nih.gov
In derivatization, the compound offers significant potential. The chloroformate group is a highly reliable reactive moiety for coupling with alcohols, amines, and thiols. The 4,4-difluorocyclohexyl group can be used as a "reporter tag" or a functional tag to introduce fluorine into molecules for various purposes:
Pharmaceuticals: To enhance metabolic stability, binding affinity, or membrane permeability.
Agrochemicals: To create new pesticides or herbicides with improved properties.
Materials Science: To synthesize novel fluorinated polymers or liquid crystals where the difluorocyclohexane unit influences bulk properties like thermal stability and dielectric constant.
Future research will likely focus on expanding the library of molecules built from this precursor, leveraging enabling technologies to accelerate discovery. nih.gov
| Area of Synthesis | Future Prospect for this compound | Enabling Technology/Concept |
| Reaction Methodology | On-demand synthesis and immediate use in subsequent reactions. | Flow Chemistry, Photochemical Reactors. researchgate.netnih.gov |
| Complex Molecule Synthesis | Iterative building of molecular complexity for drug discovery. | Automated Synthesis Platforms. nih.gov |
| Derivatization | Creation of novel derivatives for pharmaceuticals, agrochemicals, and materials. | High-Throughput Screening. |
| Analytical Chemistry | Use as a derivatizing agent for sensitive detection of amines/alcohols. | GC-MS, LC-MS/MS. nih.govnih.gov |
Unexplored Reactivity Patterns and Novel Derivatization Possibilities
Beyond its expected role as an acylating agent, the structure of this compound suggests several avenues for unexplored reactivity and novel derivatization.
The gem-difluoro group on the cyclohexane (B81311) ring is a strong electron-withdrawing group. This electronic effect could influence the reactivity of the chloroformate moiety, potentially altering its selectivity compared to non-fluorinated analogues. Furthermore, the presence of these fluorine atoms may open up novel reaction pathways. For instance, under certain reductive or radical conditions, C-F bond activation could be possible, although this would require harsh conditions.
The most fertile ground for novel derivatization lies in using the compound as a multifunctional building block. While the chloroformate is the most reactive site, the cyclohexane ring itself presents opportunities.
Potential Novel Derivatizations:
Polymer Chemistry: The compound could be used as a monomer or a chain-capping agent in the synthesis of specialty polymers. For example, reaction with a diamine would produce a polycarbamate (polyurethane). The difluorocyclohexyl units incorporated into the polymer backbone could impart low surface energy, hydrophobicity, and thermal stability.
Medicinal Chemistry Scaffolds: The 4,4-difluorocyclohexyl ring is a rigid scaffold. After reacting the chloroformate group to link it to a pharmacophore, further functionalization of the ring (e.g., through C-H activation) could be explored to create a library of related compounds for structure-activity relationship (SAR) studies.
Novel Protecting Groups: The 4,4-difluorocyclohexyloxycarbonyl (Fd-Moc) group could be investigated as a novel protecting group for amines. The fluorine atoms would likely alter the solubility of the protected compound and could modulate the stability and cleavage conditions of the protecting group compared to standard groups like Boc or Cbz.
Derivatization for ¹⁹F NMR: The compound could be used as a derivatizing agent to attach the difluorocyclohexyl tag to other molecules of interest (e.g., natural products, metabolites). The two equivalent fluorine atoms would provide a sharp singlet in ¹⁹F NMR spectroscopy, allowing for sensitive detection and quantification in complex biological mixtures.
These possibilities highlight the potential of this compound to be more than just a simple acylating agent, serving instead as a versatile platform for chemical innovation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4,4-difluorocyclohexyl carbonochloridate, and how can its purity be validated?
- Methodological Answer : The synthesis typically involves converting 4,4-difluorocyclohexanecarboxylic acid (CAS 122665-97-8) to its acid chloride derivative using reagents like thionyl chloride or oxalyl chloride under anhydrous conditions . Purity validation requires techniques such as ¹H/¹³C NMR (to confirm fluorine substitution patterns and structural integrity) and mass spectrometry (to verify molecular weight). Gas chromatography (GC) or HPLC can assess residual solvents or byproducts .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to its reactive carbonyl chloride group, use glove boxes or fume hoods to avoid moisture exposure. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Stability tests (e.g., thermogravimetric analysis, TGA) should assess decomposition risks under storage conditions .
Q. How can researchers characterize the reactivity of this compound with nucleophiles?
- Methodological Answer : Conduct kinetic studies using stopped-flow spectroscopy or in-situ FTIR to monitor reactions with amines or alcohols. Compare reactivity with analogous compounds (e.g., benzoyl chlorides) to evaluate steric/electronic effects of the difluorocyclohexyl group .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound to maximize yield and minimize byproducts?
- Methodological Answer : Apply a 2³ factorial design to test variables: temperature (e.g., 0°C vs. room temperature), solvent polarity (e.g., dichloromethane vs. THF), and reagent stoichiometry. Use ANOVA to identify significant interactions. For example, lower temperatures may reduce side reactions with moisture .
Q. What computational methods are suitable for predicting the reaction pathways of this compound in nucleophilic acyl substitutions?
- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies. Compare with experimental kinetics to validate computational models. The ICReDD approach integrates quantum chemistry with experimental feedback to refine reaction mechanisms .
Q. How can contradictory literature data on the stability of this compound be resolved?
- Methodological Answer : Cross-reference studies using systematic reviews (e.g., EPA’s TSCA Scope Document guidelines ). Replicate experiments under controlled humidity and temperature. Use dynamic vapor sorption (DVS) to quantify hygroscopicity and correlate with decomposition rates .
Q. What strategies are effective for analyzing trace impurities in this compound batches?
- Methodological Answer : Combine HPLC-MS/MS for high-sensitivity detection of sub-1% impurities. Compare retention times and fragmentation patterns with synthesized reference standards. For halogenated byproducts, use ion chromatography to quantify residual chloride or fluoride .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
